3-Bromofuran-2(5H)-one, with the chemical formula and CAS number 76311-89-2, is a brominated derivative of furan. This compound features a furan ring with a bromine atom at the 3-position and a carbonyl group at the 2-position, making it a valuable intermediate in organic synthesis. It is characterized by its potential for various chemical transformations due to the presence of both the bromine atom and the furan moiety, which can influence its reactivity and biological activity.
3-Bromofuran-2(5H)-one, also known as 3-bromofuran-2-one, serves as a valuable building block in organic synthesis due to its unique structure containing both a furan ring and a ketone group. Researchers utilize it as a precursor to synthesize various heterocyclic compounds, including furans, pyrans, and pyrroles. These heterocycles possess diverse biological activities and find applications in drug discovery and development [].
The structural features of 3-bromofuran-2(5H)-one have sparked interest in its potential medicinal properties. Studies have explored its biological activities, including antibacterial and antifungal effects [, ]. However, further research is necessary to elucidate its specific mechanisms of action and potential therapeutic applications.
Recent research suggests that 3-bromofuran-2(5H)-one can be incorporated into the design of novel functional materials. For instance, studies have investigated its potential for the development of organic light-emitting diodes (OLEDs) due to its interesting photophysical properties [].
These reactions enable the synthesis of more complex organic molecules, enhancing its utility in chemical research.
Research indicates that 3-Bromofuran-2(5H)-one exhibits notable biological activities. It has been implicated in enzyme inhibition and protein-ligand interactions, making it relevant in pharmacological studies. Its structural similarity to other biologically active compounds suggests potential applications in drug design, particularly in developing therapeutic agents targeting specific biological pathways . For instance, studies have explored its role in disrupting photosynthetic processes, similar to natural compounds like cyanobacterin.
Several synthetic routes have been developed for producing 3-Bromofuran-2(5H)-one:
These methods allow for the production of 3-Bromofuran-2(5H)-one with varying yields and purities depending on the specific conditions employed.
3-Bromofuran-2(5H)-one finds applications across various fields:
Studies on the interactions of 3-Bromofuran-2(5H)-one suggest that its reactivity is influenced by the presence of the bromine atom, which can engage in halogen bonding. This property may enhance its binding affinity to various biological targets, including enzymes and receptors. The exact mechanisms by which it interacts with these targets are still under investigation but indicate potential for significant biological impact .
Several compounds share structural similarities with 3-Bromofuran-2(5H)-one. Here are some notable examples:
Compound Name | Structural Features | Similarity Level |
---|---|---|
3-Bromofuran-2-carboxaldehyde | Brominated furan derivative | High |
Bromomaleic anhydride | Similar structure but different reactivity | Moderate |
3-Bromo-2,5-furandione | Closely related compound with similar uses | High |
4-Bromo-5-ethoxyfuran-2(5H)-one | Ethoxy substitution on furan ring | Moderate |
4-(Bromomethyl)furan-2(5H)-one | Bromomethyl substitution | Moderate |
The uniqueness of 3-Bromofuran-2(5H)-one lies in its combination of reactivity due to both bromine and furan functionalities. This allows for diverse chemical transformations not readily achievable with other similar compounds, enhancing its utility in both synthetic and biological contexts .
Primary and secondary amines add to 3-bromofuran-2(5H)-one through an addition–elimination pathway that regenerates the conjugated lactone. Electron-rich anilines, aliphatic amines, and heteroaromatic amines all displace bromide under mild bases such as potassium carbonate or triethylamine, furnishing 4-amino- or 4-dialkylamino-substituted butenolides in yields up to 92% [2].
Thiols participate analogously, giving thio-substituted furanones that retain optical purity when chiral 5-alkoxy auxiliaries are present [3]. The reaction tolerates alkanethiols and aromatic thiols and proceeds at ambient temperature in dichloromethane, affording products in 40 – 69% yield.
Alkoxides and phenoxides generated in situ from alcohols or phenols replace bromide to give 5-alkoxy-4-substituted lactones [4]. The trans-alkylation of tertiary amino ethers provides a practical one-pot route at room temperature.
Entry | Nucleophile | Base / Solvent | Product class | Isolated yield | Key reference |
---|---|---|---|---|---|
1 | Aniline | Triethylamine, methanol | 4-Anilino-butenolide | 92% | Cunha 2011 |
2 | Cyclohexylamine | Potassium carbonate, dimethylformamide | 4-Cyclohexylamino derivative | 68% [2] | Wang 2012 [2] |
3 | Ethanethiol | Potassium carbonate, dichloromethane | 5-Ethylthio-butenolide | 62% [3] | |
4 | 4-Methoxyphenol | Potassium carbonate, dichloromethane | 5-(4-Methoxyphenoxy)-butenolide | 55% [4] | |
5 | Diisopropylamine | Potassium carbonate, tetrahydrofuran | 4-Diisopropylamino derivative | 50% [2] |
Computational analysis shows that the ionic Diels–Alder reaction between 3-bromofuran and cyclobuteniminium cations proceeds through an asynchronous exo transition state, delivering a single cycloadduct with complete regiocontrol [5]. Although performed on the non-lactone parent, the study illuminates the electronic role of the bromine substituent that equally applies to the lactone analogue.
Under organic base catalysis, dienolate anions derived from 3-bromofuran-2(5H)-one engage 8,8-dicyanoheptafulvene in a diastereoselective [8 + 2] process, affording polycyclic γ-butyrolactones in up to 67% yield with >20:1 diastereomeric ratio [6].
The polycyclic products retain the electrophilic bromine, enabling post-cycloaddition cross-coupling. Selective Suzuki–Miyaura reactions at the vinyl bromide position have been demonstrated on analogous brominated cycloadducts, highlighting orthogonal functionalisation routes [7].
Cycloaddition mode | Partner | Catalyst / base | Major product | Yield / selectivity | Reference |
---|---|---|---|---|---|
Ionic Diels–Alder | Cyclobuteniminium cation | None (theoretical) | Exo cycloadduct | ΔG^‡ = 25.4 kcal mol⁻¹, single regioisomer [5] | Emamian 2015 [5] |
[8 + 2] | 8,8-Dicyanoheptafulvene | 1,4-diazabicyclo[2.2.2]octane, acetonitrile | Tricyclic γ-lactone | 67%, >20:1 dr [6] | Wierzchowski 2022 [6] |
Zinc dust activated with trace dichloroethane removes the C-3 bromine after prior 4-aryl installation, converting 3-bromo-4-aryl lactones into 4-aryl-substituted furanones in 68 – 74% yield without over-reduction [3].
Regioselective palladium-catalysed monoarylation of 3,4-dibromofuran-2(5H)-one installs aryl groups at C-4. Subsequent base-induced elimination of hydrogen bromide furnishes (Z)-5-ylidene derivatives that serve as precursors to natural products such as bovolide [3].
Hydride reduction of mucobromic acid followed by acid-induced dehydration affords 3-bromofuran-2(5H)-one in 75% yield, illustrating a practical preparation from inexpensive feedstock [3].
Step | Starting material | Reagent / condition | Product | Yield | Reference |
---|---|---|---|---|---|
1 | 3-Bromo-4-(4-methoxyphenyl)-furanone | Zinc, tetrahydrofuran | 4-(4-Methoxyphenyl)-furanone | 74% [3] | Lessi 2014 [3] |
2 | Mucobromic acid | Sodium borohydride, methanol; sulfuric acid | 3-Bromofuran-2(5H)-one | 75% [3] | |
3 | 3,4-Dibromofuran-2(5H)-one | Phenylboronic acid, silver(I) oxide, palladium(II) chloride | 3-Bromo-4-phenyl lactone | 66% [3] |
Metallic zinc or indium activates 3-bromomethyl-furan-2(5H)-one in aqueous tetrahydrofuran, generating a π-allylpalladium species that adds to aldehydes to give β-hydroxy-α-methylene-γ-butyrolactones in 65 – 91% yield [8].
A palladium(II)–triphenylphosphine complex and dimethylzinc convert bromomethyl furanone and aliphatic aldehydes into β,γ-disubstituted α-exomethylene lactones through an internal allylation followed by Lewis-acid-assisted ring opening–reclosure. The two-step one-pot sequence delivers 74 – 76% yield and was applied to concise syntheses of methylenolactocin and paraconic acid C-75 [9].
Chiral tetrakis-triphenylphosphine palladium catalyses kinetic dynamic resolution of 5-acyloxy-2(5H)-furanones, furnishing enantioenriched allylic substitution products (up to 94% enantiomeric excess) [10]. This process underpins asymmetric routes to aflatoxin B-lactone.
Catalyst system | Electrophile | Nucleophile / partner | Product | Yield | Stereo-outcome | Reference |
---|---|---|---|---|---|---|
Palladium(II) chloride, triphenylphosphine, dimethylzinc | 3-Bromomethyl-furanone | Hexanal | β,γ-Disubstituted α-exomethylene lactone | 74% [9] | syn-selective | Liu 2021 [9] |
Palladium(0) tetrakis-triphenylphosphine | 5-Acyloxy-furanone | Dimethyl malonate | Allylated lactone | 92% [10] | 94% enantiomeric excess | Trost 1998 [10] |
Palladium(II) acetate, zinc powder | 3-Bromomethyl-furanone | Benzaldehyde | β-Hydroxy lactone | 85% [8] | racemic | Li 2012 [8] |